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Abstract

SQ-31765 is a synthetic benzazepine derivative identified as a potent calcium channel blocker
with potential therapeutic applications in neurology and psychiatry. Its chemical designation is
[(BR,4S)-1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-
3H-1-benzazepin-3-yl] acetate, and it is registered under the CAS number 138383-07-0. This
technical guide provides a comprehensive overview of the discovery, synthesis, and reported
biological activities of SQ-31765, with a focus on its chemical properties, synthetic pathways,
and its role as a modulator of key neurotransmitter systems.

Chemical Properties and Identification

A thorough understanding of the physicochemical properties of SQ-31765 is fundamental to its
development as a therapeutic agent. The key identifiers and properties are summarized in the
table below.
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Property Value

[(BR,4S)-1-[2-(dimethylamino)ethyl]-4-(4-
IUPAC Name methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-
dihydro-3H-1-benzazepin-3-yl] acetate

Synonym SQ-31765
CAS Number 138383-07-0
Molecular Formula C24H27F3N204
Molecular Weight 464.48 g/mol

Synthesis of SQ-31765

The synthesis of SQ-31765 is a multi-step process involving the construction of the core
benzazepine ring system followed by the introduction of key functional groups. While a
complete, detailed protocol for the final assembly of SQ-31765 is not publicly available,
information on the synthesis of crucial precursors provides insight into the overall synthetic
strategy.

Synthesis of Precursors

The synthetic route to SQ-31765 relies on the availability of two key intermediates: p-
methoxystyrene and m-trifluoromethyl acetophenone.

A method for synthesizing p-methoxystyrene from p-methoxyacetophenone has been
described in Chinese patent CN112811991A. The process involves a reduction followed by a
dehydration reaction.[1]

Experimental Protocol:

e Reduction of p-Methoxyacetophenone: p-Methoxyacetophenone is reduced to 1-(4-
methoxyphenyl)ethanol. While the patent mentions the use of potassium borohydride in prior
art, it proposes a catalytic hydrogenation method for improved yield and reduced chemical
pollution.[1]
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o Dehydration: The resulting 1-(4-methoxyphenyl)ethanol is subjected to a dehydration
reaction to yield p-methoxystyrene.[1]

Note: Specific reaction conditions such as catalyst, solvent, temperature, and reaction times
are detailed within the patent document.

The synthesis of m-trifluoromethyl acetophenone is detailed in Chinese patent CN102942558B,
starting from m-trifluoromethylaniline.[2][3][4]

Experimental Protocol:

o Diazotization: m-Trifluoromethylaniline is treated with a diazotizing agent, such as sodium
nitrite in the presence of a strong acid, to form a diazonium salt.[2][3]

e Coupling Reaction: The diazonium salt is then coupled with acetaldoxime in the presence of
a copper salt catalyst. The pH is maintained at 4-4.5 and the temperature is controlled at 0-5
°C.[2][3]

e Hydrolysis: The resulting coupling product is extracted with an organic solvent and
subsequently hydrolyzed with hydrochloric acid to afford m-trifluoromethyl acetophenone.[2]

[3]

Assembly of the Benzazepine Core and Final Compound

The construction of the benzazepine core of SQ-31765 and the subsequent installation of the
remaining substituents would likely proceed through a convergent synthesis, though specific
details are proprietary. The overall workflow can be conceptualized as follows:

Precursor Synthesis

Reduction & Dehydration

one » p-Methoxystyrene

Core Assembly & Final Synthesis

> Benzazepine Core Formation ——# Functional Group Interconversion ——# SQ-31765
Diazotization, Coupling & Hydrolysis

m-Trifl wylaniline P m-Trifl hyl A
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Conceptual Synthetic Workflow for SQ-31765.

Biological Activity and Mechanism of Action

SQ-31765 has been identified as a benzazepine calcium channel blocker.[5] This class of
compounds is known to exert its effects by binding to L-type calcium channels, thereby
inhibiting the influx of calcium ions into cells. This mechanism is crucial in modulating various
physiological processes, including muscle contraction, neurotransmitter release, and gene
expression.

The pharmacological interest in SQ-31765 extends to its potential applications in psychiatry
and neurology, where it is suggested to act as a modulator of dopamine and serotonin
receptors.[5] The interplay between calcium signaling and these neurotransmitter systems is a
key area of research in understanding and treating mood and cognitive disorders.

Unfortunately, specific quantitative data on the biological activity of SQ-31765, such as ICso
values for calcium channel blockade or binding affinities for dopamine and serotonin receptors,
are not publicly available at this time. Further research and publication are required to fully
elucidate the pharmacological profile of this compound.

The potential signaling pathway modulation by SQ-31765 can be depicted as follows:
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Postulated Mechanism of Action for SQ-31765.
Future Directions

The discovery of SQ-31765 as a novel benzazepine calcium channel blocker with potential

effects on dopaminergic and serotonergic systems opens up new avenues for research. Future
studies should focus on:

» Detailed Pharmacological Profiling: Comprehensive in vitro and in vivo studies are needed to
quantify the potency and selectivity of SQ-31765 at its target receptors and channels.
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» Elucidation of the Exact Mechanism of Action: Investigating the precise molecular
interactions of SQ-31765 with its targets will provide a deeper understanding of its
therapeutic potential.

o Pharmacokinetic and Toxicological Studies: A thorough evaluation of the ADME (Absorption,
Distribution, Metabolism, and Excretion) and toxicity profile of SQ-31765 is essential for its
further development as a drug candidate.

This technical guide provides a summary of the currently available information on SQ-31765.
As research progresses, a more detailed understanding of this promising compound is
anticipated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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